molecular formula C15H17N3O3S B3488814 N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B3488814
M. Wt: 319.4 g/mol
InChI Key: UBYZGDQODIJXLA-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitro group, and a benzamide moiety

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9-5-6-10(7-11(9)18(20)21)13(19)17-14-16-12(8-22-14)15(2,3)4/h5-8H,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYZGDQODIJXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Nitration of the Benzene Ring:

    Coupling Reaction: The final step involves the coupling of the thiazole derivative with the nitrated benzene ring in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzamide moiety.

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Reduction: Formation of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones of the thiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide can be compared with other thiazole derivatives such as:

    N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide: Known for its potential biological activities, including anti-mycobacterial and antifungal properties.

    N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide: Used in proteomics research and known for its biochemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide
Reactant of Route 2
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N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methyl-3-nitrobenzamide

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